Phenyl bromoacetate

概要

説明

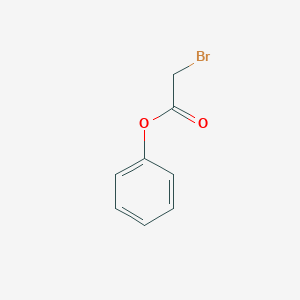

Phenyl bromoacetate (C₆H₅OCOCH₂Br) is an α-bromo ester featuring a phenyl group attached to the ester oxygen and a bromine atom at the α-carbon. It is widely utilized in organic synthesis as an alkylating agent, particularly in the formation of heterocycles, esters, and amides. Its reactivity stems from the electrophilic α-bromo carbonyl moiety, which facilitates nucleophilic substitution reactions. This compound has been employed in the synthesis of thiazolidinones , imidazoquinolinones , and pseudo-natural products . The phenyl group enhances stability and modulates electronic effects, making it distinct from aliphatic bromoacetate esters.

準備方法

Direct Esterification of Phenol with Bromoacetyl Bromide

Critical Parameters

-

Phenol Purity : Residual moisture or oxidized phenols (e.g., quinones) reduce yields. Distillation under inert atmosphere is recommended .

-

HBr Management : The exothermic release of HBr necessitates continuous neutralization with alkali to prevent side reactions (e.g., Friedel-Crafts alkylation) .

-

Distillation Efficiency : Fractional distillation at 0.93 kPa ensures separation from unreacted bromoacetyl bromide (b.p. 76°C at 15 mmHg) .

Bromination-Esterification of Chloroacetic Acid Derivatives

Two-Step Bromination and Esterification

This method, detailed in US Patent 4,123,443 , combines bromination of chloroacetic acid with subsequent esterification in a single vessel, enhancing cost efficiency .

Step 1: Bromination of Chloroacetic Acid

Chloroacetic acid reacts with an alkali metal bromide (NaBr or KBr) in the presence of concentrated H₂SO₄:

2\text{COOH} + \text{NaBr} + \text{H}2\text{SO}4 \rightarrow \text{BrCH}2\text{COOH} + \text{NaHSO}_4 + \text{HCl}

Conditions :

-

Temperature : 40–70°C (prevents decomposition of bromoacetic acid)

-

Solvent : Tetrachloroethylene (forms an azeotrope with water, facilitating H₂O removal)

Step 2: Esterification with Phenol

Bromoacetic acid undergoes Fischer esterification with phenol, catalyzed by residual H₂SO₄:

2\text{COOH} + \text{C}6\text{H}5\text{OH} \leftrightarrow \text{BrCH}2\text{COOC}6\text{H}5 + \text{H}_2\text{O}

Optimization :

-

Azeotropic Distillation : Continuous removal of water shifts equilibrium toward ester formation.

-

Alcohol Addition : Phenol is introduced after bromination to avoid competing reactions .

Yield : Patent data report >90% purity with yields exceeding 80% for analogous esters .

Single-Vessel Protocol

A modified one-pot approach eliminates intermediate isolation:

-

Mix chloroacetic acid, NaBr, H₂SO₄, and tetrachloroethylene.

-

Heat to 55°C for 30 minutes to complete bromination.

-

Add phenol and reflux at 110°C with azeotropic water removal.

-

Isolate this compound via solvent extraction and vacuum distillation .

Advantages :

-

Reduced processing time and equipment costs.

-

Minimized handling of corrosive intermediates (e.g., bromoacetic acid).

Comparative Analysis of Methods

Key Findings :

化学反応の分析

Phenyl bromoacetate undergoes various types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in the synthesis of compounds that undergo these reactions.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for hydrolysis, and conditions often involve refluxing in organic solvents like ethanol or ether.

Major Products: The major products formed from these reactions depend on the nucleophile used.

科学的研究の応用

Synthetic Applications

Phenyl bromoacetate serves as a crucial reagent in organic synthesis. Its applications include:

- Alkylation Reagent : It is commonly used for the alkylation of various substrates, facilitating the formation of complex molecules. For instance, it has been employed in the preparation of 2-(phenoxycarbonyl)methyl triazoles, which are significant in medicinal chemistry due to their biological activities .

- Synthesis of Thiazolidinones : this compound is utilized in the synthesis of thiazolidinone derivatives. These compounds exhibit a range of biological activities, including anticancer properties. The reaction typically involves this compound with thiosemicarbazides leading to novel thiazolidinone structures .

- Reagent in Peptide Synthesis : It acts as a reagent for the synthesis of peptides and other biologically relevant compounds by facilitating the formation of amide bonds .

Biological Research Applications

This compound's role extends beyond synthetic chemistry into biological research:

- Proteomics Research : The compound is used as a biochemical reagent in proteomics, aiding in the study of proteins and their functions within biological systems .

- Antimicrobial Activity : Research indicates that derivatives synthesized from this compound display antimicrobial properties. This makes it a candidate for developing new antimicrobial agents .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of thiazolidinone derivatives using this compound as a starting material. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The research highlighted the importance of structural modifications facilitated by this compound in enhancing biological activity .

Case Study 2: Development of Antimicrobial Compounds

Another investigation focused on synthesizing novel 4-thiazolidinones containing this compound. The synthesized compounds were evaluated for their antimicrobial efficacy against several pathogens, showcasing promising results that warrant further exploration for therapeutic applications .

作用機序

The mechanism of action of phenyl bromoacetate involves its role as an alkylating agent. It reacts with nucleophiles, introducing the phenyl and bromo groups into the target molecules. This reaction typically proceeds through a nucleophilic substitution mechanism, where the bromo group is displaced by the nucleophile .

類似化合物との比較

Comparison with Similar Bromoacetate Esters

Ethyl Bromoacetate (CH₃CH₂OCOCH₂Br)

- Reactivity : Ethyl bromoacetate is more reactive in nucleophilic substitutions due to the electron-donating ethyl group, which stabilizes the transition state. It is commonly used in glycosylation , alkylation of amines , and synthesis of thiophene derivatives .

- Applications : Key in producing intermediates for theophylline derivatives and coupling with 2-ONN compounds .

- Notable Findings: Reactions with thioureas yield isomer mixtures due to competing nucleophilic sites , unlike phenyl bromoacetate, which may offer better regioselectivity.

Methyl Bromoacetate (CH₃OCOCH₂Br)

- Reactivity : Similar to ethyl bromoacetate but with faster kinetics in some cases due to reduced steric hindrance. Used in cycloadditions with dihydroimidazoles .

- Applications : Synthesizes pyrroloimidazoles and methyl esters in antitumor agents .

- Solubility : Higher polarity compared to this compound, favoring polar solvents.

Tert-Butyl Bromoacetate ((CH₃)₃COCOCH₂Br)

- Reactivity : The bulky tert-butyl group introduces steric hindrance, slowing reactions but improving selectivity in cycloadditions .

- Applications : Used in synthesizing macrocyclic ligands and KEAP1-NRF2 inhibitors .

- Stability : Enhanced hydrolytic stability due to the tert-butyl ester .

4-Nitrothis compound (NO₂C₆H₄OCOCH₂Br)

- Reactivity : The electron-withdrawing nitro group increases electrophilicity at the α-carbon, accelerating reactions with nucleophiles.

- Applications : Versatile reagent for synthesizing amines, esters, and amides .

- Solubility : Higher water solubility compared to this compound, attributed to the nitro group’s polarity .

Bromoacetonitrile (NCCH₂Br)

- Reactivity: The cyano group (vs. ester) alters electronic properties, favoring different mechanistic pathways (e.g., radical reactions).

- Applications : Used in cycloadditions to form pyrroloimidazoles .

Comparative Data Table

Research Insights and Trends

- Electronic Effects : this compound’s aryl group reduces electrophilicity compared to aliphatic esters (e.g., ethyl), but enhances stability in acidic/basic conditions .

- Biological Relevance: Derivatives of this compound show promise in antiviral and anticancer research, particularly in imidazoquinolinone-based inhibitors .

- Synthetic Efficiency : Ethyl and methyl bromoacetates are preferred for rapid alkylation, while tert-butyl and phenyl variants are chosen for selective or stabilized reactions .

生物活性

Phenyl bromoacetate (CHBrO) is an aromatic ester that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

This compound is synthesized through the reaction of phenol with bromoacetyl bromide. The compound is characterized by its chemical structure, which includes a phenyl group attached to a bromoacetate moiety. Its molecular formula is CHBrO with a molecular weight of 215.04 g/mol.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a variety of pathogens. In studies evaluating its efficacy, it was found to exhibit moderate activity against several Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is often assessed using the disk diffusion method, measuring the inhibition zones produced by the compound.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 10 |

| Candida albicans | 12 |

| Pseudomonas aeruginosa | 9 |

The table indicates that while the compound is more effective against certain Gram-positive bacteria, its activity against Gram-negative strains is comparatively lower due to their robust cell wall structures.

Analgesic and Anti-inflammatory Effects

Research has indicated that this compound may possess analgesic and anti-inflammatory properties. In animal models, it has been evaluated using the acetic acid-induced writhing test, which measures pain response. The results suggest that this compound can significantly reduce pain responses compared to control groups.

- Acetic Acid-Induced Writhing Test : Mice treated with this compound exhibited a reduction in writhing frequency, indicating potential analgesic effects.

- Histopathological Studies : Examination of organ tissues post-treatment showed no significant adverse effects, suggesting a favorable safety profile.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of pro-inflammatory mediators.

- Membrane Permeability : The lipophilic nature of this compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and activity within target cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in PubMed Central highlighted its antimicrobial efficacy against resistant strains of bacteria, emphasizing the need for new antimicrobial agents due to rising resistance levels .

- Another investigation focused on the synthesis of derivatives of this compound and their biological evaluations, demonstrating enhanced activities compared to the parent compound .

Q & A

Q. FAQs for Researchers: Ethyl Bromoacetate

Q. Basic: What are the recommended methods for synthesizing ethyl bromoacetate, and how can its purity be validated?

Methodological Answer:

Ethyl bromoacetate is typically synthesized via esterification of bromoacetic acid with ethanol under acidic catalysis. Key steps include:

- Reaction Setup : Mix bromoacetic acid with ethanol and a catalytic amount of sulfuric acid. Reflux at 60–80°C for 4–6 hours.

- Purification : Distill the product under reduced pressure (boiling point ~50°C at 10 mmHg) to isolate the ester .

- Purity Validation :

Q. Basic: What safety protocols are critical when handling ethyl bromoacetate in laboratory settings?

Methodological Answer:

Ethyl bromoacetate is a severe irritant and lachrymator (tear gas). Mitigation strategies include:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use are mandatory.

- Exposure Control :

- Emergency Preparedness : Maintain calcium gluconate gel for bromine exposure and ensure access to emergency eye wash stations .

Q. Advanced: How can researchers resolve contradictions in reaction yields during alkylation reactions using ethyl bromoacetate?

Methodological Answer:

Yield discrepancies often arise from competing reaction pathways (e.g., elimination vs. nucleophilic substitution):

- Mechanistic Analysis :

- Optimization Strategies :

Q. Advanced: What analytical techniques are recommended for quantifying trace impurities in ethyl bromoacetate, and how should data precision be reported?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify impurities (e.g., residual bromoacetic acid) with a mass accuracy of <5 ppm .

- Statistical Reporting :

- Report means ± standard deviation (SD) to one decimal beyond instrument precision (e.g., 98.5 ± 0.2% purity) .

- Use ANOVA for batch-to-batch variability analysis if >3 replicates are tested .

Q. Advanced: How does the electronic structure of ethyl bromoacetate influence its reactivity in radical-mediated reductions?

Methodological Answer:

The α-bromoester group enables proton-coupled electron transfer (PCET) mechanisms:

- Radical Reactions : The α-hydroxyethyl radical (˙EtOH) reduces ethyl bromoacetate via PCET, forming acetate and bromide ions. This is confirmed by γ-radiolysis studies and DFT modeling .

- Substituent Effects : Electron-withdrawing groups (e.g., esters) stabilize transition states, enhancing reduction rates compared to chloro- or fluoroacetates .

Q. Key Research Gaps and Recommendations

- Phenyl Bromoacetate Data : No evidence exists for phenyl derivatives. Future studies should compare substituent effects on reactivity and toxicity.

- Ecotoxicity : Limited data on environmental persistence; recommend OECD 301 biodegradation testing.

特性

IUPAC Name |

phenyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWYUCGVQMZMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004566 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-72-4 | |

| Record name | Phenyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。